1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate
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Overview
Description
1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate is a chemical compound that belongs to the class of piperidines. It is characterized by its unique structure, which includes a piperidine ring substituted with multiple methyl groups and a nonanoate ester. This compound is known for its stability and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate typically involves the esterification of 1,2,2,6,6-Pentamethylpiperidin-4-ol with nonanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Its stability and unique structure allow it to interact with multiple targets, making it a versatile agent in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 1,2,2,6,6-Pentamethylpiperidin-4-yl acrylate
- Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
- 1,2,2,6,6-Pentamethylpiperidin-4-yl methacrylate
Uniqueness
1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate stands out due to its specific ester group, which imparts unique chemical properties and stability. Compared to similar compounds, it offers enhanced performance in applications requiring long-term stability and resistance to degradation .
Properties
CAS No. |
88379-63-9 |
---|---|
Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(1,2,2,6,6-pentamethylpiperidin-4-yl) nonanoate |
InChI |
InChI=1S/C19H37NO2/c1-7-8-9-10-11-12-13-17(21)22-16-14-18(2,3)20(6)19(4,5)15-16/h16H,7-15H2,1-6H3 |
InChI Key |
FTVNUQLHJHEIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1CC(N(C(C1)(C)C)C)(C)C |
Origin of Product |
United States |
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